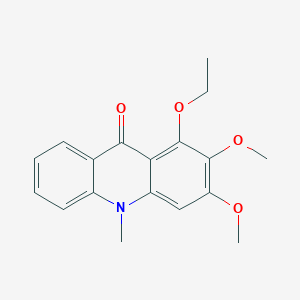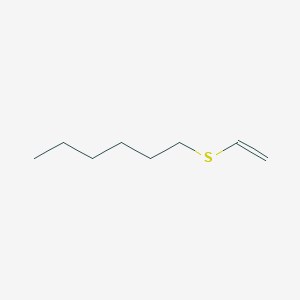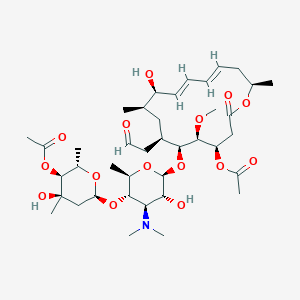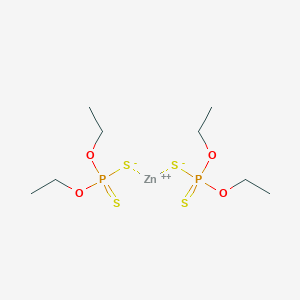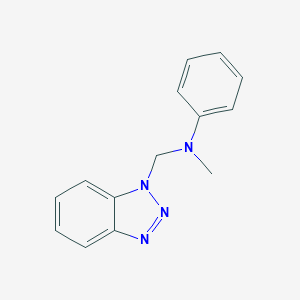
5-Phenyloxolane-2,3,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyloxolane-2,3,4-trione, also known as 1,2,4-trioxolane-5-phenyl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for various laboratory experiments.
Applications De Recherche Scientifique
5-Phenyloxolane-2,3,4-trione has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicine. This molecule has been shown to have anti-tumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, it has been used in the synthesis of other biologically active compounds, such as quinolines and benzimidazoles.
Mécanisme D'action
The mechanism of action of 5-Phenyloxolane-2,3,4-trione is not well understood. However, it is believed to act by generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this molecule.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Phenyloxolane-2,3,4-trione is its unique structure, which makes it an attractive candidate for various laboratory experiments. However, one of the limitations of this molecule is its instability, which can make it difficult to handle and store. Additionally, the synthesis method can be challenging, and the yield of the reaction can be low.
Orientations Futures
There are many potential future directions for research on 5-Phenyloxolane-2,3,4-trione. One area of interest is in the development of new drugs that target cancer cells. Another area of research is in the synthesis of other biologically active compounds using this molecule as a starting material. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this molecule. Finally, the development of new synthesis methods that improve the yield and stability of this compound could lead to new applications in scientific research.
Méthodes De Synthèse
The synthesis of 5-Phenyloxolane-2,3,4-trione involves the reaction between phenylglyoxal and hydrogen peroxide in the presence of a catalyst. The reaction proceeds via a free-radical mechanism and results in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Propriétés
| 16416-27-6 | |
Formule moléculaire |
C10H6O4 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
5-phenyloxolane-2,3,4-trione |
InChI |
InChI=1S/C10H6O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H |
Clé InChI |
OIYUNDWAIWJGBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
Synonymes |
4-PDOB 4-phenyl-2,3-dioxo-2-buten-4-olide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


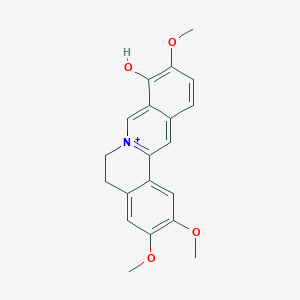
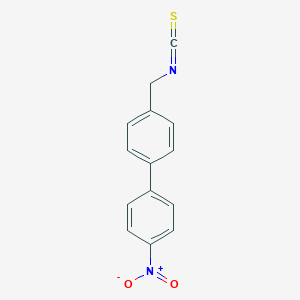
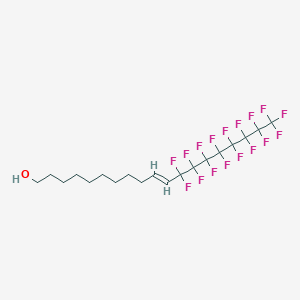
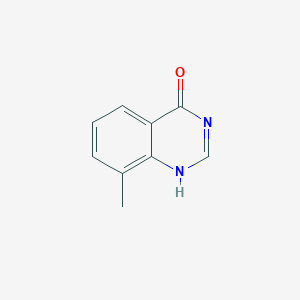

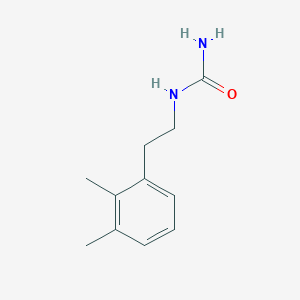
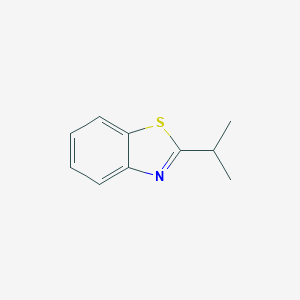
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)

